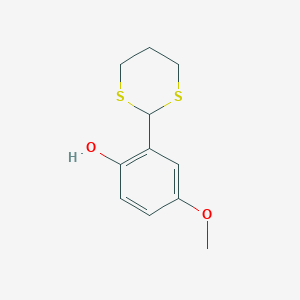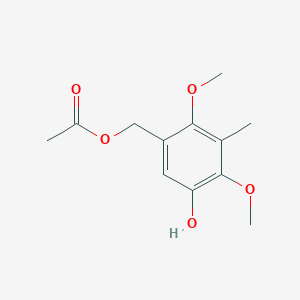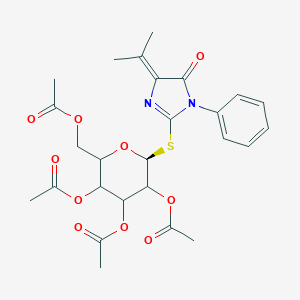
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as Pictet-Spengler reagent and has been widely used in the synthesis of various natural products, including alkaloids, flavonoids, and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside are diverse and depend on the specific application. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its potent biological activity, which makes it an ideal candidate for drug discovery and development. However, one of the major limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential direction is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound exhibits potent biological activities, including antimicrobial, antiviral, and anticancer properties. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside with 1-phenyl-2-nitropropene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product.
Applications De Recherche Scientifique
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively used in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.
Propriétés
Nom du produit |
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Formule moléculaire |
C26H30N2O10S |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
[(6S)-3,4,5-triacetyloxy-6-(5-oxo-1-phenyl-4-propan-2-ylideneimidazol-2-yl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O10S/c1-13(2)20-24(33)28(18-10-8-7-9-11-18)26(27-20)39-25-23(37-17(6)32)22(36-16(5)31)21(35-15(4)30)19(38-25)12-34-14(3)29/h7-11,19,21-23,25H,12H2,1-6H3/t19?,21?,22?,23?,25-/m0/s1 |
Clé InChI |
KVKPMJCOWPEUBL-SDFMGDJBSA-N |
SMILES isomérique |
CC(=C1C(=O)N(C(=N1)S[C@H]2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
SMILES |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
SMILES canonique |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



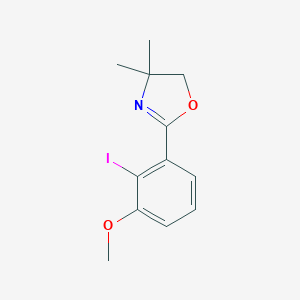



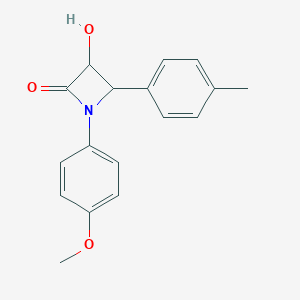


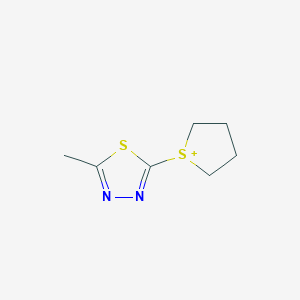
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
